Magnesium phosphate, dibasic

Übersicht

Beschreibung

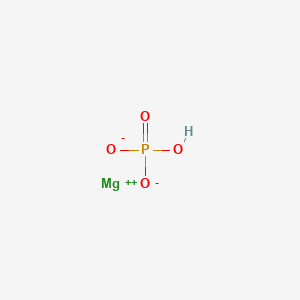

Magnesium phosphate, dibasic, also known as magnesium phosphate dibasic, is an inorganic compound with the chemical formula MgHPO₄. It is commonly found in its trihydrate form, MgHPO₄·3H₂O. This compound appears as a white crystalline powder or colorless orthorhombic crystals. It is slightly soluble in water and more soluble in dilute acids. This compound is used in various applications, including as a nutritional supplement, a pH adjuster, and a stabilizer in the food industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium phosphate, dibasic can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with phosphoric acid. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{MgO} + \text{H₃PO₄} \rightarrow \text{MgHPO₄} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, magnesium hydrogen phosphate is produced by reacting thermal phosphoric acid with light magnesium oxide or soluble magnesium salts. The process involves adding thermal phosphoric acid to a reactor and slowly adding magnesium oxide under stirring for neutralization. The pH is controlled at around 5, and impurities such as arsenic and heavy metals are removed using specific agents. The solution is then filtered, cooled to crystallize, and subjected to centrifugal dehydration and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium phosphate, dibasic undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with acids to form magnesium salts and phosphoric acid. [ \text{MgHPO₄} + \text{HCl} \rightarrow \text{MgCl₂} + \text{H₃PO₄} ]

Thermal Decomposition: When heated, it decomposes to form magnesium pyrophosphate. [ 2 \text{MgHPO₄} \rightarrow \text{Mg₂P₂O₇} + \text{H₂O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) is commonly used to react with magnesium hydrogen phosphate.

Heat: Thermal decomposition occurs at temperatures above 205°C, leading to the formation of magnesium pyrophosphate.

Major Products Formed:

Magnesium Chloride (MgCl₂): Formed when reacting with hydrochloric acid.

Magnesium Pyrophosphate (Mg₂P₂O₇): Formed during thermal decomposition.

Wissenschaftliche Forschungsanwendungen

Food Industry

Functionality:

- Food Additive: Magnesium phosphate dibasic is utilized as a food additive for its stabilizing and emulsifying properties. It improves the texture and shelf-life of processed foods .

- pH Regulator: It acts as a buffering agent in seafood processing, helping to stabilize pH levels during production and storage, thereby enhancing sensory properties .

Case Study: Seafood Processing

- In seafood products, magnesium phosphate dibasic functions as an emulsifier to prevent the separation of oil and water phases in sauces and dressings. Its inclusion has been shown to improve the overall quality and stability of processed seafood .

Pharmaceuticals

Role in Drug Formulations:

- Magnesium phosphate dibasic serves as an excipient in pharmaceutical formulations. It aids in the controlled release of active ingredients, enhancing the efficacy of medications .

- Safety Profile: Studies indicate that magnesium phosphate dibasic exhibits low toxicity and does not present significant health risks, making it suitable for therapeutic use .

Case Study: Nutritional Supplements

- Used in dietary supplements, magnesium phosphate dibasic contributes to bone health and metabolic functions. It is particularly beneficial for populations such as athletes and infants who require adequate magnesium levels for optimal health .

Agriculture

Fertilizers:

- This compound is incorporated into fertilizers to supply essential magnesium and phosphorus, which are crucial for plant growth. Its application has been linked to improved crop yields and enhanced soil fertility .

Case Study: Crop Yield Improvement

- Research has demonstrated that the addition of magnesium phosphate dibasic to soil can significantly boost the growth rates of various crops by improving nutrient availability .

Cosmetics

Cosmetic Applications:

- In personal care products, magnesium phosphate dibasic functions as a thickening agent and stabilizer. It helps maintain product consistency in lotions and creams .

- Its properties contribute to the overall effectiveness and user experience of cosmetic formulations.

Animal Feed

Nutritional Supplement:

- Magnesium phosphate dibasic is added to livestock feed to ensure animals receive adequate magnesium and phosphorus. This supplementation supports optimal health and productivity in livestock .

Case Study: Livestock Health

- Studies have indicated that incorporating magnesium phosphate dibasic into animal diets can lead to improved growth rates and overall health metrics in livestock populations .

Construction Materials

Magnesium Phosphate Cements:

- Magnesium phosphate cements are emerging as effective bone void fillers due to their favorable properties such as rapid setting time and biocompatibility. These cements are gaining traction in orthopedic applications .

- Research Findings: Experimental studies on magnesium phosphate cements have shown promising results regarding their mechanical strength and hydration characteristics, making them suitable for various construction applications .

Summary Table of Applications

| Application Area | Functionality | Benefits |

|---|---|---|

| Food Industry | Stabilizer, emulsifier | Improved texture and shelf-life |

| Pharmaceuticals | Excipient in drug formulations | Enhanced medication efficacy |

| Agriculture | Fertilizer component | Improved crop yields |

| Cosmetics | Thickening agent | Maintains product stability |

| Animal Feed | Nutritional supplement | Supports animal health |

| Construction | Bone void fillers (cements) | Rapid setting time, biocompatibility |

Wirkmechanismus

The mechanism of action of magnesium hydrogen phosphate involves its role as a source of magnesium and phosphate ions. Magnesium ions are essential for various cellular processes, including enzymatic reactions, ion channel functions, and cellular signaling. Phosphate ions are crucial for energy metabolism and the formation of nucleic acids. The compound’s biocompatibility and pH-responsive degradability make it suitable for biomedical applications, where it gradually releases magnesium and phosphate ions to support physiological processes .

Vergleich Mit ähnlichen Verbindungen

Magnesium phosphate, dibasic can be compared with other magnesium phosphates:

Monomagnesium Phosphate (Mg(H₂PO₄)₂): This compound is more acidic and is often used as a fertilizer.

Trimagnesium Phosphate (Mg₃(PO₄)₂): It has a higher magnesium content and is used in applications requiring a higher magnesium-to-phosphate ratio.

Magnesium Ammonium Phosphate (MgNH₄PO₄):

Uniqueness: this compound is unique due to its balanced magnesium-to-phosphate ratio, making it suitable for applications requiring both magnesium and phosphate ions. Its biocompatibility and degradability further enhance its utility in biomedical fields.

Biologische Aktivität

Magnesium phosphate, dibasic (MgHPO₄·3H₂O), is increasingly recognized for its biological activity and potential applications in biomedical fields, particularly in bone regeneration and tissue engineering. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a salt formed from magnesium and phosphate ions. It exhibits several notable characteristics:

- Biocompatibility : It is well-tolerated by biological tissues, making it suitable for medical applications.

- Bioactivity : It promotes cellular activities essential for bone formation and regeneration.

Mineralization and Osteogenic Differentiation

Research indicates that magnesium ions play a crucial role in stimulating osteoblast differentiation and inhibiting osteoclast formation. In vitro studies have demonstrated that magnesium phosphate enhances mineralization processes, which are vital for bone healing:

- Cell Proliferation : Studies have shown that MgHPO₄ promotes the attachment and proliferation of osteoblast-like cells (MG-63) more effectively than pure calcium phosphate formulations .

- Alkaline Phosphatase Activity : The presence of magnesium significantly increases alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation .

Cytotoxicity and Safety

Cytotoxicity tests reveal that this compound exhibits non-cytotoxic behavior, indicating its safety for use in medical applications. For instance, both in vitro and in vivo studies have confirmed that Mg-containing formulations do not induce significant adverse effects on human cells or tissues .

1. In Vitro Studies on Mineralization

A study investigated the mineralization behavior of magnesium-substituted dicalcium phosphate (DCPA) compared to pure DCPA. Results showed that:

- Magnesium-substituted DCPA samples exhibited enhanced mineralization after 14 days in simulated body fluid (SBF), leading to the formation of hydroxyapatite (HA) crystals .

- The optimal magnesium substitution level was found to be approximately 3 mol%, which significantly improved the osteogenic potential of DCPA .

2. Osteogenic Effects in Bone Cement Applications

In a study focusing on magnesium-containing calcium phosphate cements (Mg-CPC), researchers observed:

- Enhanced mechanical stability and sustained release of magnesium ions contributed to new bone formation and maturation.

- The Mg-CPC demonstrated significant improvements in ALP activity and suppression of inflammatory responses in macrophages .

Comparative Analysis of Biological Activity

| Property | This compound | Calcium Phosphate |

|---|---|---|

| Biocompatibility | High | High |

| Cytotoxicity | Non-cytotoxic | Varies |

| Osteogenic Differentiation | Promotes | Moderate |

| Mineralization Rate | High with Mg substitution | Moderate |

Eigenschaften

IUPAC Name |

magnesium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJAJDCZWVHCPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgHPO4, HMgO4P | |

| Record name | dimagnesium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimagnesium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent), Array | |

| Record name | Magnesium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872522 | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, odourless, crystalline powder, slightly soluble in water | |

| Record name | Phosphoric acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DIMAGNESIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7757-86-0, 10043-83-1 | |

| Record name | Magnesium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Y870209Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.